molecular formula C8H12N2O2 B2836309 Ethyl 1-cyanopyrrolidine-2-carboxylate CAS No. 1492934-51-6

Ethyl 1-cyanopyrrolidine-2-carboxylate

Cat. No.: B2836309
CAS No.: 1492934-51-6
M. Wt: 168.196
InChI Key: BVHFLNCWVOGCNV-UHFFFAOYSA-N
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Description

Ethyl 1-cyanopyrrolidine-2-carboxylate is a chemical compound with the molecular formula C8H12N2O2. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 1-cyanopyrrolidine-2-carboxylate typically involves the reaction of ethyl 2-oxo-1-pyrrolidinecarboxylate with cyanide sources under controlled conditions. One common method includes the use of sodium cyanide in an organic solvent such as ethanol, followed by purification through recrystallization .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often incorporating advanced purification techniques such as chromatography and distillation .

Chemical Reactions Analysis

Types of Reactions: Ethyl 1-cyanopyrrolidine-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ethyl 1-cyanopyrrolidine-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 1-cyanopyrrolidine-2-carboxylate involves its interaction with various molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the pyrrolidine ring can interact with biological receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its combination of a nitrile group and an ester group on the pyrrolidine ring. This structural feature allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis .

Biological Activity

Ethyl 1-cyanopyrrolidine-2-carboxylate is a compound of significant interest due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrrolidine ring, a cyano group, and an ester functional group. Its molecular formula is C8H12N2O2C_8H_{12}N_2O_2 with a molecular weight of approximately 154.17 g/mol. The presence of a chiral center is noteworthy as it may influence the compound's biological interactions and pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The nitrile group can participate in nucleophilic addition reactions, while the pyrrolidine ring can modulate biological pathways by interacting with specific receptors or enzymes. These interactions suggest potential therapeutic applications in areas such as neurodegenerative diseases and cancer treatment.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against bacterial strains, suggesting it could be developed into an antimicrobial agent.

Anticancer Activity

Preliminary studies have indicated that this compound may possess anticancer properties. It has been evaluated in cell lines for its ability to inhibit cancer cell proliferation, with promising results suggesting that modifications to its structure could enhance its efficacy as an anticancer agent.

Prolyl Oligopeptidase Inhibition

One significant area of research involves the inhibition of prolyl oligopeptidase (POP), an enzyme implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound and its derivatives have shown potential as POP inhibitors, which may help in the treatment of cognitive disorders by enhancing memory retention and cognitive function .

Study on Neuroprotective Effects

A study evaluated the neuroprotective effects of cyanopyrrolidine-based compounds, including this compound, using models of scopolamine-induced amnesia in rats. The results indicated that these compounds significantly prolonged conditioned passive avoidance reflex retention time, suggesting their potential as therapeutic agents for memory-related disorders .

In Vitro Studies on Cell Lines

In vitro assays conducted on various cancer cell lines revealed that this compound could inhibit cell proliferation effectively. The compound's structure-activity relationship was explored to identify modifications that enhance its anticancer properties, indicating a pathway for further drug development.

Comparative Analysis with Similar Compounds

Compound Name Structural Features Biological Activity
Ethyl 5-cyanopyrrolidine-2-carboxylateDifferent cyano positionVaries in reactivity
Mthis compoundMethyl group instead of ethylVariability in solubility
Pyrrolidine-2-carboxylic acidLacks cyano groupMore acidic properties; different activity
Nitrile-containing pyrrolidinesVaries in ring structureDifferent interactions based on structure

This comparative analysis highlights the unique aspects of this compound, particularly its combination of functional groups which confer distinct reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

ethyl 1-cyanopyrrolidine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-2-12-8(11)7-4-3-5-10(7)6-9/h7H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVHFLNCWVOGCNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN1C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1492934-51-6
Record name ethyl 1-cyanopyrrolidine-2-carboxylate
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